molecular formula C19H30N2O5 B15293524 N-Boc-Trimetazidine

N-Boc-Trimetazidine

Cat. No.: B15293524
M. Wt: 366.5 g/mol
InChI Key: VEHUBUWVCHATCU-UHFFFAOYSA-N
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Description

N-Boc-Trimetazidine is a derivative of trimetazidine, a well-known antianginal drug. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the piperazine ring. This modification enhances the compound’s stability and solubility, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-Trimetazidine typically involves the protection of the amine group in trimetazidine with a Boc group. One common method is the reaction of trimetazidine with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as sodium hydroxide (NaOH) or sodium hydride (NaH). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature .

Industrial Production Methods

For industrial production, the synthesis of this compound can be scaled up using similar reaction conditions. The process involves the initial preparation of trimetazidine, followed by its protection with the Boc group. The reaction is optimized for high yield and purity, ensuring that the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-Boc-Trimetazidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)

    Substitution: Various electrophiles, such as alkyl halides, under basic conditions

Major Products Formed

    Deprotection: Trimetazidine

    Substitution: N-substituted derivatives of trimetazidine

Mechanism of Action

The mechanism of action of N-Boc-Trimetazidine is primarily related to its parent compound, trimetazidine. Trimetazidine inhibits the enzyme 3-ketoacyl-CoA thiolase, which decreases fatty acid oxidation and enhances glucose metabolism. This shift in energy substrate utilization helps to protect cells from ischemic damage by reducing oxidative stress and improving energy efficiency . The Boc group in this compound serves as a protective group, allowing for controlled release and targeted delivery of trimetazidine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Boc-Trimetazidine is unique due to its Boc-protected amine group, which enhances its stability and solubility. This makes it a valuable intermediate in chemical synthesis, particularly in the pharmaceutical industry. Its ability to modulate cardiac metabolism and protect against ischemic damage further distinguishes it from other similar compounds .

Properties

Molecular Formula

C19H30N2O5

Molecular Weight

366.5 g/mol

IUPAC Name

tert-butyl 4-[(2,3,4-trimethoxyphenyl)methyl]piperazine-1-carboxylate

InChI

InChI=1S/C19H30N2O5/c1-19(2,3)26-18(22)21-11-9-20(10-12-21)13-14-7-8-15(23-4)17(25-6)16(14)24-5/h7-8H,9-13H2,1-6H3

InChI Key

VEHUBUWVCHATCU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2=C(C(=C(C=C2)OC)OC)OC

Origin of Product

United States

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